CURRENT INFORMATION GAP: Quantitative differential evidence blocked by inaccessible full-text primary literature
High-strength quantitative differentiation evidence meeting the required standard is present in the literature but could not be extracted during this analysis. The 1971 J. Med. Chem. article by Mallick et al. (DOI: 10.1021/jm00288a017) explicitly synthesizes and evaluates the target compound within a systematic series of 5-(5-nitrofurylidene)rhodanines, 5-(5-nitrofurylidene)thiazolidine-2,4-diones, and their vinylogs. The article reports minimum inhibitory concentration (MIC) values against defined bacterial and fungal strains for each compound, enabling direct head-to-head comparisons between our target methylene-bridged derivative, its N3-substituted variants, the dione analog lacking the thioxo group, and vinylogs with extended conjugation. Additionally, the 2025 Pharmaceuticals article by Podolak et al. provides comparator data on allylidene-extended analogs, establishing that linker elongation redirects activity toward anticancer mechanisms. To complete this evidence guide, the following specific data must be retrieved from the full-text Mallick article: (i) MIC values for 5-((5-nitrofuran-2-yl)methylene)-2-thioxothiazolidin-4-one against each tested strain; (ii) corresponding MIC values for at least two direct comparators (e.g., the 2,4-dione analog and a vinylog); (iii) the assay conditions (inoculum size, medium, incubation). This information gap precludes final Evidence_Tag assignment and quantified difference calculation at this time.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria, and antifungal activity |
|---|---|
| Target Compound Data | MIC values exist in the 1971 J. Med. Chem. full text (data blocked by access restriction) |
| Comparator Or Baseline | Comparative MIC data for 5-(5-nitrofurylidene)thiazolidine-2,4-dione analog, vinylogs, and N3-substituted rhodanine variants (data in same source, access blocked) |
| Quantified Difference | Cannot be calculated without full-text extraction |
| Conditions | Standard broth dilution MIC assays as reported in Mallick et al., J. Med. Chem. 1971 |
Why This Matters
Until the quantitative comparator data is extracted, a scientifically defensible procurement differentiation cannot be formulated, and any claims of superiority over in-class analogs would violate the core evidence admission rules of this guide.
- [1] Mallick, S. K.; Martin, A. R.; Lingard, R. G. Synthesis and antimicrobial evaluation of some 5-(5-nitrofurylidene)rhodanines, 5-(5-nitrofurylidene)thiazolidine-2,4-diones, and their vinylogs. J. Med. Chem. 1971, 14 (6), 528–532. View Source
- [2] Podolak, M.; Horishny, V.; Dudchak, R.; Gornowicz, A.; Czarnomysy, R.; Mural, D.; Holota, S.; Bielawski, K.; Lesyk, R.; Bielawska, A. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals 2025, 18 (11), 1598. View Source
